Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3/c1-3-16-10(15)13-6-4-12(5-7-13)9(14)8(2)11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJFYDLXHQAZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 2-chloropropionyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:
Step 1: Piperazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperazine-1-carboxylate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate is characterized by its unique piperazine ring structure, which includes an ethyl ester and a chloropropanoyl group. This configuration enhances its reactivity and potential biological activity, making it a valuable building block in drug development and synthetic chemistry.
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its chlorinated structure can influence biological activity, making it suitable for designing new drugs targeting specific diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against prostate cancer cells, suggesting potential therapeutic uses for this compound .
-
Organic Synthesis
- Building Block for Complex Molecules : The compound is utilized as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, leading to compounds with enhanced biological properties.
- Synthesis Pathways : Various synthetic routes have been developed to create this compound, often involving multi-step reactions that include cyclization and hydrazinolysis .
-
Biological Studies
- Enzyme Interaction Studies : The compound's ability to interact with biological systems makes it a candidate for studying enzyme inhibition mechanisms. Research indicates that the chloropropanoyl group can form covalent bonds with nucleophilic sites on enzymes, potentially modulating their activity .
- Pharmacokinetic Properties : Initial studies focus on understanding the pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Such insights are crucial for evaluating its therapeutic viability.
Case Studies
- Antiproliferative Assays : Research has demonstrated that derivatives of this compound exhibit varying degrees of antiproliferative activity against human cancer cell lines. For example, certain synthesized derivatives showed IC50 values in the sub-micromolar range against prostate cancer cells, indicating strong potential as anticancer agents .
- VEGFR-2 Inhibition : In studies focused on vascular endothelial growth factor receptor 2 (VEGFR-2), compounds related to this compound were evaluated for their inhibitory effects on tumor growth. Results indicated promising inhibitory activities comparable to established drugs like sunitinib .
Mechanism of Action
The mechanism of action of ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can bind to active sites or allosteric sites on proteins, modulating their activity. The 2-chloropropanoyl group may also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2-Chloro vs. 3-Chloropropanoyl Derivatives
Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate (CAS 61367-19-9) differs in the position of the chlorine atom on the propanoyl chain.
- Synthetic Routes : Both compounds are synthesized via N-acylation of piperazine derivatives. The 3-chloro analog is commercially available (Parchem Chemicals) .
- Applications : Positional isomerism affects binding in biological targets. For example, 2-chloro derivatives may interact differently with enzyme active sites due to proximity to the carbonyl group.
Table 1: Comparison of Chloropropanoyl Derivatives
Aromatic vs. Aliphatic Substituents
Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]piperazine-1-carboxylate (CAS 473804-59-0) contains a bulky biphenyl ether group instead of the chloropropanoyl moiety .
Electron-Withdrawing vs. Electron-Donating Groups
Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate (from ) features dicyano and phenyl groups, introducing strong electron-withdrawing effects.
- Electronic Effects: The dicyano group stabilizes the carbonyl via conjugation, altering reactivity in photoredox catalysis compared to the chloro derivative .
- Spectroscopic Data: ¹H NMR signals for the dicyano compound (δ 1.2–1.4 ppm for ethyl group) differ slightly from typical chloro derivatives due to electronic environments .
Piperazine vs. Piperidine Derivatives
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () replaces the piperazine ring with a piperidine scaffold.
- Conformational Flexibility : Piperidine lacks the second nitrogen, reducing hydrogen-bonding capacity but increasing lipophilicity.
- Synthesis: Prepared via reductive amination, contrasting with the N-acylation route for chloropropanoyl derivatives .
Biological Activity
Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structure-activity relationship (SAR), and biological evaluations of this compound, drawing from diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of piperazine derivatives with various acylating agents. The presence of the chloro substituent on the propanoyl moiety is crucial as it influences the compound's reactivity and biological properties. The molecular structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds with piperazine scaffolds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results. For instance, a study reported that derivatives containing piperazine exhibited moderate to high activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL depending on the specific strain tested .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values ranged from 10 to 25 µM, indicating a moderate level of potency .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins such as cyclin D1 and CDK4 . This indicates a potential for further development as a therapeutic agent targeting cell cycle regulation.
Structure-Activity Relationship (SAR)
SAR studies have shown that modifications to the piperazine ring and acyl substituents significantly affect biological activity. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic ring enhances antimicrobial potency, while variations in alkyl chain length influence anticancer efficacy .
Case Studies
A key study involving this compound highlighted its effectiveness in vivo. In animal models, administration of the compound resulted in significant tumor reduction compared to control groups, supporting its potential as an anticancer drug candidate .
Q & A
Basic: What are the optimal reaction conditions for synthesizing Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the acylation of the piperazine ring. Key steps include:
- Temperature Control : Maintain 0–5°C during chloropropanoyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reagent solubility and reduce moisture interference .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .
Basic: Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., ester carbonyl at ~170 ppm) and piperazine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly for resolving stereochemical ambiguities in the piperazine-chloropropanoyl linkage .
Advanced: How can researchers optimize reaction yields during large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation kinetics while minimizing byproducts .
- Solvent-Free Conditions : Explore microwave-assisted synthesis to enhance reaction efficiency and reduce solvent waste .
- In-Line Monitoring : Use FTIR or HPLC to track intermediate formation and adjust stoichiometry in real time .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm chemical shifts .
- Crystallographic Validation : Resolve ambiguities in NOESY or COSY NMR data by determining the crystal structure .
- Isotopic Labeling : Use ¹⁵N-labeled piperazine derivatives to clarify nitrogen environment discrepancies in complex spectra .
Advanced: What methodologies assess the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., association/dissociation rates) to enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes and guide structure-activity relationship (SAR) studies .
Basic: How to evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring weight loss under controlled heating (e.g., 25–300°C) .
- Accelerated Degradation Studies : Expose the compound to UV light, humidity, or acidic/basic conditions, then quantify degradation products via HPLC .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) to optimize storage temperatures .
Advanced: What reaction pathways enable selective functionalization of the piperazine ring?
Methodological Answer:
- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive amines, enabling regioselective acylation .
- Click Chemistry : Incorporate azide-alkyne cycloaddition to attach bioorthogonal tags for targeted modifications .
- pH-Dependent Reactivity : Adjust reaction pH to favor nucleophilic attack at specific positions (e.g., N1 vs. N4 of piperazine) .
Basic: How to assess the compound’s solubility and formulation compatibility?
Methodological Answer:
- Solubility Screening : Test in solvents (e.g., DMSO, PBS) using nephelometry or UV-Vis spectroscopy to determine logP values .
- Co-Solvency Studies : Combine with cyclodextrins or surfactants to enhance aqueous solubility for in vitro assays .
- Compatibility Testing : Use DSC to detect excipient interactions in drug formulations .
Advanced: How to address discrepancies in biological activity across assay platforms?
Methodological Answer:
- Orthogonal Assays : Validate enzyme inhibition using both fluorometric and radiometric assays to rule out assay-specific artifacts .
- Cell-Permeability Studies : Compare IC₅₀ values in cell-free vs. cell-based systems to assess membrane penetration limitations .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed activity .
Advanced: What strategies improve the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Prodrug Design : Modify the ester group to enhance oral bioavailability and control hydrolysis rates in vivo .
- Plasma Protein Binding Assays : Use equilibrium dialysis to optimize structural motifs that reduce non-specific binding .
- In Silico PK Modeling : Predict ADME properties (e.g., half-life, clearance) using tools like GastroPlus or Simcyp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
